Fmoc-NH-PEG4-CH2CH2COOH

PROTAC Linker Length Ternary Complex

Fmoc-NH-PEG4-CH2CH2COOH (CAS 557756-85-1) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker, featuring an Fmoc-protected amine at one terminus and a propionic acid group at the other. It is characterized by a precise PEG4 spacer composed of four ethylene glycol repeat units (molecular weight 487.55 g/mol), making it a discrete, well-defined chemical entity.

Molecular Formula C26H33NO8
Molecular Weight 487.5 g/mol
CAS No. 557756-85-1
Cat. No. B1673514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG4-CH2CH2COOH
CAS557756-85-1
SynonymsFmoc-N-amido-PEG4-acid
Molecular FormulaC26H33NO8
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C26H33NO8/c28-25(29)9-11-31-13-15-33-17-18-34-16-14-32-12-10-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29)
InChIKeyNUHRPLKTAAVHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-NH-PEG4-CH2CH2COOH (CAS 557756-85-1): A Defined-Length Heterobifunctional Linker for ADC and PROTAC Synthesis


Fmoc-NH-PEG4-CH2CH2COOH (CAS 557756-85-1) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker, featuring an Fmoc-protected amine at one terminus and a propionic acid group at the other . It is characterized by a precise PEG4 spacer composed of four ethylene glycol repeat units (molecular weight 487.55 g/mol), making it a discrete, well-defined chemical entity . The compound is primarily employed as a building block in the synthesis of advanced bioconjugates, notably as a cleavable linker for Antibody-Drug Conjugates (ADCs) and as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs) . Its orthogonally protected functional groups enable stepwise, controlled conjugation strategies within complex molecular architectures .

Why Fmoc-NH-PEG4-CH2CH2COOH (CAS 557756-85-1) Cannot Be Replaced by Generic Alternatives in Critical Applications


Generic substitution among PEG linkers is a high-risk procurement strategy due to the profound impact of subtle structural variations on biological performance. The precise length of the PEG4 spacer (~17.7 Å) is a critical design parameter; even a single ethylene glycol unit difference, as with PEG3 (~13.5 Å) or PEG6 (~22.0 Å) analogs, can drastically alter the ternary complex formation in PROTACs, shifting cellular degradation efficacy from nanomolar potency to near-inactivity [1]. Furthermore, the choice of terminal functional group—propionic acid versus the more common acetic acid in analogs like Fmoc-NH-PEG4-CH2COOH—introduces a one-carbon elongation that influences the local chemical environment, reaction kinetics, and the stability of the resulting conjugate . This compound's specific combination of an Fmoc protecting group, a defined PEG4 spacer, and a propionic acid terminus creates a unique reactivity and spatial profile that is not interchangeable with other Fmoc-NH-PEGx-COOH variants or Boc-protected alternatives without risking synthetic failure or compromised conjugate performance .

Quantitative Differentiation: Fmoc-NH-PEG4-CH2CH2COOH (CAS 557756-85-1) vs. Closest Analogs


Molecular Reach Optimization: PEG4 Spacer Length vs. PEG3, PEG6, and PEG8 Analogs

The PEG4 spacer of Fmoc-NH-PEG4-CH2CH2COOH provides a defined end-to-end distance of approximately 17.7 Å, which is distinct from its PEG3, PEG6, and PEG8 counterparts. This difference in molecular reach is not trivial; it represents a discrete conformational space that directly impacts the ability to form a stable and productive ternary complex between an E3 ligase and a target protein [1]. In PROTAC development, PEG4 is described as imposing a near-rigid span useful for sterically congested pockets, contrasting with the longer, more flexible PEG8 which introduces additional entropy [2].

PROTAC Linker Length Ternary Complex Structure-Activity Relationship

Protecting Group Orthogonality: Fmoc vs. Boc for Sequential Synthesis

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of this compound is base-labile, allowing for its rapid and quantitative removal under mild basic conditions (e.g., 20% piperidine in DMF) . This contrasts with the Boc-NH-PEG4-CH2CH2COOH analog (CAS 756525-91-4), which is protected by an acid-labile tert-butyloxycarbonyl (Boc) group . The Fmoc strategy is foundational to solid-phase peptide synthesis (SPPS) as it is orthogonal to acid-labile side-chain protecting groups, a feature not shared by Boc chemistry in typical Fmoc-SPPS protocols .

Solid-Phase Peptide Synthesis Protecting Group Orthogonal Chemistry Bioconjugation

Acid Terminus Specificity: Propionic Acid (CH2CH2COOH) vs. Acetic Acid (CH2COOH)

Fmoc-NH-PEG4-CH2CH2COOH possesses a propionic acid terminus, which provides an additional methylene (-CH2-) spacer compared to the more common acetic acid (CH2COOH) terminus found in Fmoc-NH-PEG4-CH2COOH (CAS 437655-95-3) . This single-carbon elongation can influence the accessibility and reactivity of the carboxylic acid for amide bond formation and can also reduce steric hindrance around the conjugation site, potentially improving coupling efficiency and the hydrolytic stability of the final conjugate .

Amide Bond Formation Linker Flexibility Conjugate Stability Reaction Kinetics

High Purity for Reproducible Conjugation: Quantified Purity Specifications

Commercial batches of Fmoc-NH-PEG4-CH2CH2COOH are routinely available at exceptionally high purity, with leading suppliers providing material certified at ≥99.92% (HPLC) . This level of purity exceeds the typical ≥95% or ≥97% specifications for many comparable PEG linkers, including its direct analogs like Fmoc-NH-PEG3-CH2COOH (≥95%) , Fmoc-NH-PEG8-CH2CH2COOH (≥97%) , and Boc-NH-PEG4-CH2CH2COOH (≥95%) .

Quality Control Purity Analysis HPLC Batch-to-Batch Consistency

Aqueous Solubility and Biocompatibility: Role of the PEG4 Spacer

The PEG4 spacer imparts significant hydrophilicity, endowing Fmoc-NH-PEG4-CH2CH2COOH with excellent solubility in aqueous media and most organic solvents like DCM, DMF, and DMSO [1]. This is a class-defining feature for PEG linkers. While all PEG linkers improve solubility compared to alkyl chains, the PEG4 length balances hydrophilicity with the need for a compact, defined spacer, preventing the excessive flexibility and potential entropic penalties associated with longer PEG chains like PEG8 [2].

Solubility Bioconjugation PEGylation Drug Delivery

Optimal Research and Industrial Applications for Fmoc-NH-PEG4-CH2CH2COOH (CAS 557756-85-1) Based on Differentiated Evidence


Solid-Phase Synthesis of PEGylated Peptides with Fmoc-SPPS Compatibility

The Fmoc-NH-PEG4-CH2CH2COOH linker is ideally suited for solid-phase peptide synthesis (SPPS) workflows. Its Fmoc protecting group is orthogonal to the acid-labile side-chain protecting groups used in Fmoc-SPPS, allowing for the precise, stepwise introduction of a hydrophilic PEG4 spacer at the N-terminus or within the peptide chain . This is a direct consequence of the orthogonality advantage established in Section 3, Evidence Item 2. The PEG4 spacer enhances the solubility of hydrophobic peptide sequences and can reduce non-specific interactions, improving purification and handling [1].

PROTAC Linker Screening and Optimization for Sterically Demanding Targets

This compound is a critical tool for medicinal chemists engaged in PROTAC development. The PEG4 spacer length (~17.7 Å) represents a key design variable for optimizing ternary complex formation, particularly for targets with buried or sterically congested binding pockets where a near-rigid spacer is required . As established in Section 3, Evidence Item 1, the discrete conformational space of PEG4 is essential for screening linker length to find the narrow window of cooperativity that maximizes target degradation and minimizes off-target effects. Its high purity (≥99.92%, Section 3, Evidence Item 4) ensures that the observed biological activity is due to the intended PROTAC structure and not a confounding impurity.

Synthesis of Antibody-Drug Conjugates (ADCs) Requiring a Cleavable PEG Linker

Fmoc-NH-PEG4-CH2CH2COOH is a cleavable linker component for ADC synthesis . The combination of a hydrophilic PEG4 spacer and the propionic acid terminus provides a defined and flexible connection between the antibody and the cytotoxic payload [1]. This structural feature helps maintain the conjugate's solubility and can influence the accessibility of the cleavable bond and the subsequent release of the drug, a property linked to the unique propionic acid terminus highlighted in Section 3, Evidence Item 3.

High-Fidelity Bioconjugation for Protein and Nanoparticle Modification

The orthogonal Fmoc and carboxylic acid functionalities enable precise, two-step conjugation strategies for modifying proteins, antibodies, or functionalized nanoparticles . For example, the carboxylic acid can be coupled to a surface amine, followed by Fmoc deprotection to reveal a free amine for subsequent attachment of a fluorophore, drug, or other biomolecule [1]. The high purity of the commercial compound (Section 3, Evidence Item 4) is particularly critical here, as impurities can lead to cross-linking, aggregation, or reduced labeling efficiency, compromising the quality of the final bioconjugate.

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